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Abstract

trans-2-Enoyl-OPC4-CoA is a critical intermediate in the biosynthesis of jasmonic acid, a plant
hormone vital for growth, development, and defense. Understanding its structure and the
pathways it participates in is crucial for the development of novel agrochemicals and
therapeutics. This technical guide provides a comprehensive overview of the structural
elucidation of trans-2-Enoyl-OPC4-CoA, detailing its biosynthetic pathway, hypothetical
experimental protocols for its characterization, and relevant analytical data.

Introduction

trans-2-Enoyl-OPC4-CoA is a cyclopentenone-containing fatty acyl-Coenzyme A derivative. It
is formed in the peroxisome during the B-oxidation of 12-oxo-phytodienoic acid (OPDA), a
precursor to jasmonic acid. The introduction of a double bond at the a,B-position of the butyryl-
CoA side chain by an acyl-CoA oxidase is a key step in the metabolic cascade leading to
jasmonic acid.

Biosynthetic Pathway

The formation of trans-2-Enoyl-OPC4-CoA is an integral part of the jasmonic acid biosynthetic
pathway, which commences in the chloroplast and concludes in the peroxisome.
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Figure 1: Biosynthetic pathway of jasmonic acid, highlighting the formation of trans-2-Enoyl-
OPC4-CoA in the peroxisome.

Structural Information

The definitive structure of trans-2-Enoyl-OPC4-CoA has been established through a
combination of chemical synthesis and spectroscopic analysis of related compounds.

Identifier Value

Molecular Formula C35H52N7018P3S

C/C=CIC[C@H]1--INVALID-LINK--
C/IC=C/C(=0)SCCNC(=0)CCNC(=0)--INVALID-

SMILES
LINK--N3C=NC4=C(N=CN=C43)N)O)OP(=0)
(O)Oo">C@HO
InChl Key QSAQFDYWYNLXEC-GUQXGGMCSA-N
Monoisotopic Mass 983.2302 g/mol

Table 1: Chemical identifiers for trans-2-Enoyl-OPC4-CoA.

Hypothetical Experimental Protocols for Structural
Elucidation

While a dedicated study on the complete structural elucidation of trans-2-Enoyl-OPC4-CoA is
not readily available in the public domain, the following protocols are based on established
methodologies for the synthesis and characterization of similar acyl-CoA esters.
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Enzymatic Synthesis and Purification

An experimental workflow for the enzymatic synthesis and purification of trans-2-Enoyl-OPC4-
CoA would likely involve the following steps:

Incubation with
Acyl-CoA Synthetase, CoA, ATP

OPC4-CoA

Incubation with
recombinant Acyl-CoA Oxidase

Reaction Mixture containing
trans-2-Enoyl-OPC4-CoA

HPLC Purification
(C18 column)

Gurified trans-2-En0yI-OPC4-CoA)

Structural Characterization
(LC-MS, NMR)
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Figure 2: Experimental workflow for the enzymatic synthesis and purification of trans-2-Enoyl-
OPC4-CoA.

Protocol:

o Synthesis of OPC4-CoA: 3-0x0-2-(2'-[Z]-pentenyl)-cyclopentane-1-butyric acid (OPC-4)
would be incubated with a suitable acyl-CoA synthetase, Coenzyme A, and ATP in a buffered
solution (e.g., 50 mM Tris-HCI, pH 7.5, containing 10 mM MgClI2).

e Enzymatic Conversion: The resulting OPC4-CoA would then be incubated with a purified
recombinant acyl-CoA oxidase (ACX) from a plant source known to be active in the
jasmonate pathway.

« Purification: The reaction mixture would be subjected to reverse-phase high-performance
liquid chromatography (RP-HPLC) using a C18 column. A gradient of acetonitrile in an
agueous buffer (e.g., 50 mM potassium phosphate, pH 5.3) would be employed to separate
trans-2-Enoyl-OPC4-CoA from the starting material and other reaction components.

 Verification: Fractions would be monitored by UV absorbance at 260 nm (adenine ring of
CoA) and the fractions corresponding to the product peak would be collected, pooled, and
lyophilized.

Mass Spectrometry Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the
identification and quantification of acyl-CoA esters.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a
UHPLC system would be utilized.

Chromatography: A C18 column with a gradient of acetonitrile and water, both containing a
small amount of formic acid (e.g., 0.1%) to improve ionization, would be employed for
separation.

Mass Spectrometry:
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» Expected Precursor lon [M+H]+: m/z 984.237

o Key Fragmentation Patterns: In positive ion mode, acyl-CoA esters typically exhibit a
characteristic neutral loss of 507 Da, corresponding to the adenylyl-diphosphate-pantetheine
portion of the molecule. Another prominent fragment would correspond to the protonated
pantetheine-4'-phosphate at m/z 428.

Fragment Expected m/z Description
[M+H]+ 984.237 Protonated molecule
[M-507+H]+ 477.167 Acyl-pantetheine fragment

) Protonated pantetheine-4'-
[Pantetheine-4'-P+H]+ 428.037
phosphate

Table 2: Predicted key mass spectral fragments for trans-2-Enoyl-OPC4-CoA in positive ion
mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR would provide definitive structural information. Due to the complexity of the
molecule, 2D NMR techniques such as COSY and HSQC would be essential. While specific
NMR data for trans-2-Enoyl-OPC4-CoA is not published, the expected chemical shifts can be
predicted based on the analysis of similar trans-2-enoyl-CoA esters and the OPC-4 moiety.

Expected 1H NMR Chemical Shifts (in D20):
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Predicted Chemical Shift

Proton(s) Multiplicity
(Ppm)

Adenine H-2, H-8 ~8.0-8.5 S

Ribose H-1' ~6.1 d

trans-Enoyl a-H ~6.2 dt

trans-Enoyl 3-H ~6.9 dt

Pantetheine methylene groups  ~2.4-4.2 m

OPC-4 cyclopentanone

~1.5-3.0 m
protons
OPC-4 pentenyl protons ~5.3-5.6 m
OPC-4 terminal methyl ~0.9 t

Table 3: Predicted 1H NMR chemical shifts for key protons in trans-2-Enoyl-OPC4-CoA.

Conclusion

The structural elucidation of trans-2-Enoyl-OPC4-CoA relies on a combination of enzymatic
synthesis and advanced analytical techniques. While a complete, published dataset for this
specific molecule is not yet available, the methodologies and expected data presented in this
guide provide a robust framework for its characterization. A thorough understanding of the
structure and biosynthesis of this key intermediate will undoubtedly facilitate further research
into the intricate signaling network of jasmonates and may pave the way for the development of
novel molecules that can modulate plant growth and defense responses.

« To cite this document: BenchChem. [Structural Elucidation of trans-2-Enoyl-OPC4-CoA: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1555122 1#structural-elucidation-of-trans-2-enoyl-
opc4-coa]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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